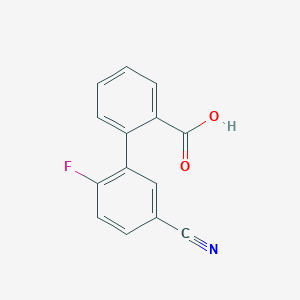

2-(5-Cyano-2-fluorophenyl)benzoic acid

Description

Properties

IUPAC Name |

2-(5-cyano-2-fluorophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-6-5-9(8-16)7-12(13)10-3-1-2-4-11(10)14(17)18/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABJXCAYNANJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C#N)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10683282 | |

| Record name | 5'-Cyano-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262001-04-6 | |

| Record name | [1,1′-Biphenyl]-2-carboxylic acid, 5′-cyano-2′-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1262001-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5'-Cyano-2'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10683282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diazotization and Cyanation of Aminobenzoic Acids

Hydrolysis of Nitrile and Ester Precursors

Acid-Catalyzed Hydrolysis of Dinitriles

Patent EP0176026A1 discloses hydrolytic cleavage of polyhalogenated aromatic dinitriles to yield cyano-carboxylic acids. For example, 2,4-dichloro-5-fluoro-isophthalodinitrile suspended in methanol and saturated with HCl gas at -16°C undergoes partial hydrolysis to form 3-cyano-2,4-dichloro-5-fluorobenzoic acid. Extended refluxing with concentrated HCl further hydrolyzes residual nitriles, achieving 87% purity for the target benzoic acid. This method’s selectivity depends on steric and electronic effects, favoring hydrolysis at less hindered nitrile groups.

Ester Saponification Under Alkaline Conditions

Methyl or ethyl esters of fluorinated cyanobenzoic acids are saponified using NaOH or KOH in aqueous ethanol. For instance, methyl 3-cyano-2,4-dichloro-5-fluorobenzoate treated with 10% NaOH at reflux for 4 hours yields 3-cyano-2,4-dichloro-5-fluorobenzoic acid with >90% conversion. This approach avoids side reactions common in acid-mediated hydrolysis, making it suitable for acid-sensitive intermediates.

Coupling Reactions for Biphenyl Backbone Construction

Suzuki-Miyaura Cross-Coupling

Modern protocols employ Suzuki-Miyaura reactions for constructing biaryl systems. A brominated benzoic acid derivative (e.g., 2-bromobenzoic acid) couples with 5-cyano-2-fluorophenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in toluene/water. This method, inferred from tetrazine synthesis in ACS publications, achieves >80% yield with mild conditions (80°C, 12 h).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Carboxylic Acid Functionalization

The benzoic acid moiety undergoes standard derivatization reactions:

-

Mechanistic Insight : The carboxylic acid group reacts via nucleophilic acyl substitution or acid-base interactions. Esterification and amidation are critical for modifying solubility and bioavailability in pharmaceutical applications .

Cyano Group Transformations

The electron-withdrawing cyano group participates in reduction and hydrolysis:

-

Regioselectivity : Hydrolysis under acidic conditions yields carboxylic acids, while basic conditions favor amide formation .

Electrophilic Aromatic Substitution (EAS)

The aromatic rings undergo substitution at positions dictated by directing effects:

-

Electronic Effects :

-

The fluorine atom (ortho/para-directing) and cyano group (meta-directing) compete, favoring substitution at meta positions relative to fluorine.

-

Nitration typically occurs at the phenyl ring’s meta position due to fluorine’s inductive effect.

-

Cross-Coupling Reactions

The compound serves as a substrate in transition-metal-catalyzed reactions:

-

Limitations : The absence of halide substituents necessitates pre-functionalization (e.g., bromination) for coupling .

Oxidation and Reduction

The aromatic system and substituents undergo redox transformations:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ring Oxidation | KMnO<sub>4</sub>, H<sub>2</O | Dicarboxylic acid derivatives | |

| Side-Chain Reduction | LiAlH<sub>4</sub> | Alcohol intermediates |

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to related compounds:

| Compound | Key Feature | Reactivity Difference |

|---|---|---|

| 3-(5-Cyano-2-fluorophenyl)-5-nitrobenzoic acid | Nitro group | Enhanced electrophilicity enables faster EAS. |

| 4-Chloro-2-(3-cyano-2-fluorophenyl)benzoic acid | Chlorine substituent | Facilitates nucleophilic aromatic substitution. |

Industrial and Pharmacological Implications

Scientific Research Applications

2-(5-Cyano-2-fluorophenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Medicine: Investigated for its potential use in drug discovery and development.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Cyano-2-fluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and fluorine substituents can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Positional Isomers

3-(5-Cyano-2-fluorophenyl)benzoic Acid (BA-3128) and 4-(5-Cyano-2-fluorophenyl)benzoic Acid (BA-4128) are positional isomers differing in the attachment site of the substituted phenyl ring to the benzoic acid core (). Key differences include:

- Electronic Effects: The 3- and 4-substituted isomers exhibit distinct electronic environments due to varying resonance and inductive effects.

- Crystal Packing: Substituent positions influence hydrogen-bonding patterns. For instance, 2-(2-ethoxy-2-oxoacetamido)benzoic acid forms 1D chains via O–H⋯O and C–H⋯O interactions (). The 2-substituted cyano-fluoro analog may favor C–H⋯N interactions due to the cyano group, altering packing efficiency .

Table 1: Comparison of Positional Isomers

| Compound | Substituent Position | Molecular Weight (g/mol) | Key Interactions |

|---|---|---|---|

| 2-(5-Cyano-2-fluorophenyl) | 2-position | 241.2 | C–H⋯N, O–H⋯O (hypothesized) |

| 3-(5-Cyano-2-fluorophenyl) | 3-position | 241.2 | Likely weaker conjugation |

| 4-(5-Cyano-2-fluorophenyl) | 4-position | 241.2 | Enhanced resonance effects |

Substituent Variations

2-(2-Ethoxy-2-oxoacetamido)benzoic Acid

This compound (C₁₁H₁₁NO₅, –4) replaces the cyano and fluoro groups with an ethoxy-oxoacetamido moiety. Key distinctions:

- Hydrogen Bonding : Forms O–H⋯O and C–H⋯O bonds (Table 1, ), resulting in a 1D chain along the [111] direction.

- Acidity: The electron-withdrawing amide group increases acidity, but less so than the cyano-fluoro combination.

- Crystallography : Crystallizes in the triclinic P1 space group (a = 4.8774 Å, b = 9.470 Å, c = 12.719 Å) with Z = 2 .

5-Cyano-2-nitro-4-(trifluoromethyl)benzoic Acid

This analog (CAS 1806329-74-7, ) introduces nitro (-NO₂) and trifluoromethyl (-CF₃) groups, which are stronger electron-withdrawing groups than cyano or fluoro. This leads to:

- Enhanced Acidity: The pKa is expected to be significantly lower than 2-(5-cyano-2-fluorophenyl)benzoic acid.

- Steric Effects: Bulky -CF₃ and -NO₂ groups may hinder crystallization or molecular packing compared to the less bulky cyano-fluoro derivative .

Table 2: Substituent Impact on Properties

| Compound | Substituents | Key Interactions | Predicted pKa |

|---|---|---|---|

| 2-(5-Cyano-2-fluorophenyl)benzoic acid | -CN, -F | C–H⋯N, O–H⋯O | ~2.5–3.5 |

| 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | -NHCOCOOEt | O–H⋯O, C–H⋯O | ~3.0–4.0 |

| 5-Cyano-2-nitro-4-(trifluoromethyl) | -CN, -NO₂, -CF₃ | Stronger O–H⋯O | <2.0 |

Atropisomerism and Stereochemical Considerations

Compounds like 2-(2,2-dicyano-1-methylethenyl)benzoic acid () exhibit atropisomerism due to restricted rotation around the C–C bond. For 2-(5-cyano-2-fluorophenyl)benzoic acid:

- Stereochemical Rigidity : The fluorine atom’s small size may permit free rotation, reducing atropisomerism likelihood compared to bulkier substituents.

- Dimerization : Similar to ’s acid dimers, the target compound may form centrosymmetric dimers via O–H⋯O interactions in the solid state .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2-(5-Cyano-2-fluorophenyl)benzoic acid?

- Methodological Answer : Synthesis typically involves coupling reactions between fluorinated aromatic precursors and benzoic acid derivatives. For example, Suzuki-Miyaura cross-coupling using boronic acids (e.g., 2-fluorophenylboronic acid derivatives, as seen in ) or nucleophilic aromatic substitution for introducing cyano groups. Purification often employs recrystallization or column chromatography, with monitoring via TLC ( ). Reaction conditions (temperature, catalysts) must account for steric hindrance from substituents like fluorine and cyano groups.

Q. How can structural confirmation of 2-(5-Cyano-2-fluorophenyl)benzoic acid be achieved?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to verify aromatic proton environments and substituent positions. Fluorine’s deshielding effects and coupling patterns are critical ( ).

- Mass Spectrometry : High-resolution LC-MS (e.g., as in ) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX programs ( ) refine crystal structures, resolving ambiguities in stereochemistry or substituent orientation.

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C for long-term stability, especially if the compound is sensitive to hydrolysis or oxidation ( ). Pre-dry solvents in reactions to avoid degradation ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare NMR data with computational predictions (e.g., density functional theory, DFT) or databases like PubChem ( ).

- Isotopic Labeling : Use -NMR or deuterated solvents to clarify overlapping signals ( ).

- Crystallographic Refinement : SHELXL ( ) can resolve ambiguities by refining bond lengths and angles against experimental diffraction data.

Q. What experimental design considerations are critical for optimizing reaction yields in sterically hindered benzoic acid derivatives?

- Methodological Answer :

- Catalyst Selection : Bulky ligands (e.g., SPhos) enhance coupling efficiency in Suzuki reactions ( ).

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates ().

- Temperature Gradients : Slow heating/cooling reduces side reactions (e.g., decarboxylation). Monitor via in-situ FTIR ( ).

Q. How can metabolic pathways of 2-(5-Cyano-2-fluorophenyl)benzoic acid be investigated preclinically?

- Methodological Answer :

- In Vitro Models : Incubate with liver microsomes and use LC-MS ( ) to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

- Isotope Tracing : - or -labeled analogs track metabolic fate ( ).

- Computational ADME : Tools like GastroPlus predict absorption and toxicity profiles based on logP and pKa ( ).

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.